Regioisomeric Physicochemical Comparison: 3-(Pyrimidin-2-YL)morpholine vs. 4-(Pyrimidin-2-yl)morpholine
The 3-(pyrimidin-2-yl) substitution introduces a stereogenic center at the morpholine C3 position and results in a lower computed XLogP3 compared to the 4-substituted regioisomer, consistent with the presence of a secondary amine donor. This difference can affect aqueous solubility and permeability in downstream analogs. At present, no head-to-head experimental logP or solubility measurements have been published for either compound; the comparison relies on computed properties from PubChem [1][2].
| Evidence Dimension | Computed XLogP3 and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3 = -0.7; HBD = 1 (PubChem CID 83439837) |
| Comparator Or Baseline | 4-(Pyrimidin-2-yl)morpholine: XLogP3 = 0.3 (estimated); HBD = 0 (PubChem CID 83439836) |
| Quantified Difference | Δ XLogP3 ≈ 1.0 log unit (more hydrophilic); Δ HBD = +1 |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs descriptors; no experimental validation available. |
Why This Matters
The ~1 log unit lower lipophilicity and additional H-bond donor capability may translate into improved aqueous solubility for fragment-based or lead-optimization campaigns, but this must be experimentally verified.
- [1] PubChem. (2026). Compound Summary for CID 83439837: 3-(Pyrimidin-2-YL)morpholine. View Source
- [2] PubChem. (2026). Compound Summary for CID 83439836: 4-(Pyrimidin-2-yl)morpholine. View Source
